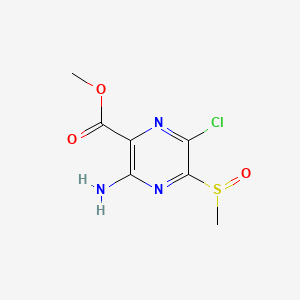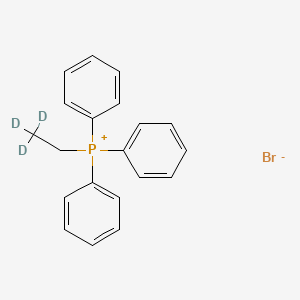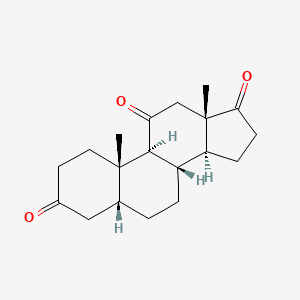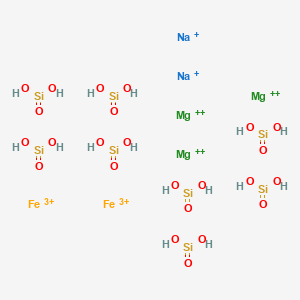
Crocidolite
Overview
Description
Crocidolite, also known as blue asbestos, is a gray-blue to leek-green, fibrous form of the amphibole mineral riebeckite . It has a greater tensile strength than chrysotile asbestos but is much less heat-resistant . The major commercial source is South Africa, where it occurs in ironstone; it is also found in Australia and Bolivia .
Synthesis Analysis
This compound is an amphibole-class asbestos material, meaning it has straight, extremely thin, and sharp fibers that take next-to-no effort to penetrate the human body . The nature of the fibers, containing a combination of iron, magnesium, and high soda content, can cause it to appear blue and vivid .Molecular Structure Analysis
Asbestos minerals, including this compound, have a crystal lattice structure based on a regular three-dimension array of silica tetrahedra, with a number of various cations making up the structure . The exact arrangement of the tetrahedra and the identity of the cations affect the interactions between the crystal structure and the light rays transmitted through it, and thus determine the observable optical properties .Chemical Reactions Analysis
The decomposition of this compound takes place in three stages: loss of physically combined water, loss of chemically combined water, and final breakdown into simpler phases . This process requires a higher temperature of thermal treatment compared to other types of asbestos .Physical And Chemical Properties Analysis
This compound fibers are characterized by flexibility, high tensile strength, large surface area, incombustibility, abrasion resistance, and resistance to acids and bases . They have a fiber length of 12-300 mm, a diameter of 300-350 angstroms, and a tensile strength of 80,000-200,000 psi .Scientific Research Applications
Detoxification and Surface Modification : Crocidolite's toxicity can be moderated by coating its fibers with an iron complex. This process changes the valence of some bulk ferrous ion sites and produces a ferric-base surface complex, potentially reducing its carcinogenic properties (Hearne et al., 1993).
Carcinogenicity : Studies highlight the carcinogenic nature of this compound, including its association with diseases like mesothelioma and lung cancer. This has led to efforts to stop the use of all forms of asbestos, including this compound (Baur et al., 2015).
Oxyradicals and Mutagenicity : this compound can induce mutagenicity in mammalian cells, which is mediated by reactive oxygen species. This leads to DNA damage and increased mutation frequency (Xu et al., 1999).
Environmental and Domestic Exposure : Environmental exposure to this compound, especially in domestic settings, can lead to significant health risks, including mesothelioma. The fiber width of this compound varies geographically, influencing its risk profile (Ilgren et al., 2014).
Contamination and Health Impact : In certain areas, widespread use of this compound in construction and other applications has led to high environmental levels and associated health issues, including asbestosis and pleural plaques (Liu et al., 1990).
Oxidative DNA Damage : this compound exposure induces oxidative DNA damage in human cell lines, highlighting its mutagenic potential and role in carcinogenesis (Takeuchi & Morimoto, 1994).
Cytogenotoxicity : this compound has been shown to cause cytogenotoxic effects in human cell lines, especially those with phagocytotic activity. This finding is crucial for understanding how asbestos fibers cause cellular damage (Takeuchi et al., 1999).
Cell Transformation and Gene Mutation : this compound can induce cell transformation and p53 gene mutation in mammalian cells, contributing to our understanding of its carcinogenic mechanisms (Lin et al., 2000).
Induction of Ferritin Synthesis : In human lung epithelial cells, this compound asbestos induces ferritin synthesis, possibly as a cellular response to iron mobilization from the asbestos fibers (Fang & Aust, 1997).
Oxidative Damage and DNA Repair : this compound exposure in human mesothelial cells leads to oxidative DNA and RNA damage, as evidenced by the release of oxidized bases into the culture medium (Chen et al., 1996).
Mechanism of Action
Safety and Hazards
Crocidolite is considered the most toxic, dangerous, and lethal form of asbestos . Direct exposure to the sharp, razor-thin fibers can very easily cause serious, life-threatening problems due to the likelihood it has of causing cancer cells to develop within the body, compromising the immune system . There is no safe amount of this compound .
Future Directions
Given the known carcinogenic effects, asbestos minerals are considered a general health hazard. Therefore, the elimination of asbestos materials from the environment is necessary . One of these methods is destructing the fibers structure of asbestos minerals by thermal treatment . Future research directions could focus on the thermal utilization of asbestos materials, e.g., cement–asbestos, because the temperature of the heat treatment in the utilization process should be as low as possible .
Properties
IUPAC Name |
trimagnesium;disodium;dihydroxy(oxo)silane;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.3Mg.2Na.8H2O3Si/c;;;;;;;8*1-4(2)3/h;;;;;;;8*1-2H/q2*+3;3*+2;2*+1;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEFFCDROVNTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2H16Mg3Na2O24Si8+14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Asbestos is a slender, fine, flaxy fiber. Long term occupational exposure to the dust can result in lung cancer. Asbestos is resistant to fire and most solvents. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a heat resistant material, in cement, furnace bricks, and brake linings., LAVENDER, BLUE OR GREENISH FIBROUS SOLID., Blue fibrous, odorless solid. | |
| Record name | ASBESTOS, [BLUE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2537 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CROCIDOLITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ASBESTOS - CROCIDOLITE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/154 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
Decomposes (NIOSH, 2023), decomposes | |
| Record name | ASBESTOS, [BLUE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2537 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ASBESTOS - CROCIDOLITE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/154 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Insoluble (NIOSH, 2023), Solubility in water: none | |
| Record name | ASBESTOS, [BLUE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2537 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CROCIDOLITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 3.3-3.4 | |
| Record name | CROCIDOLITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | ASBESTOS, [BLUE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2537 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ASBESTOS - CROCIDOLITE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/154 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
12001-28-4 | |
| Record name | ASBESTOS, [BLUE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2537 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Asbestos, crocidolite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asbestos, crocidolite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROCIDOLITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1314 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ASBESTOS - CROCIDOLITE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/154 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
1112 °F (Decomposes) (NIOSH, 2023), 1112 °F (decomposes) | |
| Record name | ASBESTOS, [BLUE] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2537 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ASBESTOS - CROCIDOLITE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/154 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


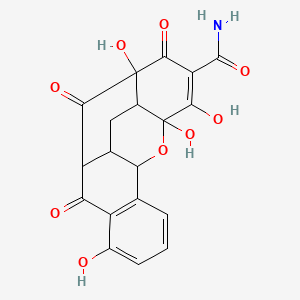
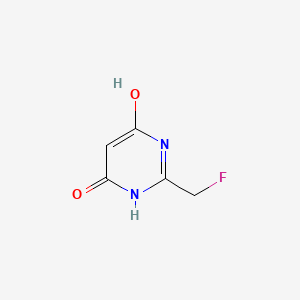


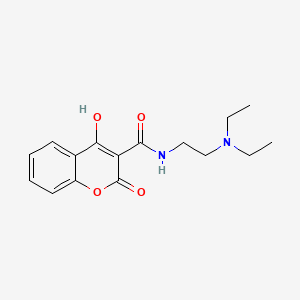


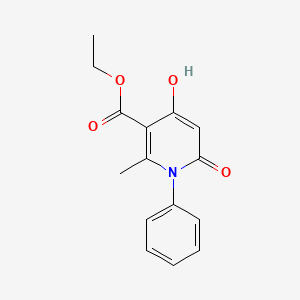
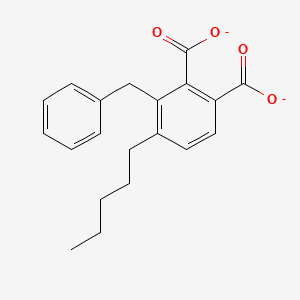
![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)
